4-Methyl-1,3-thiazole-5-sulfonyl chloride
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Overview
Description
4-Methyl-1,3-thiazole-5-sulfonyl chloride is an organosulfur compound with the molecular formula C4H4ClNO2S2 . It is a low melting solid that appears white to yellow to brown in color . This compound is primarily used in research and industrial applications due to its reactivity and functional properties.
Preparation Methods
4-Methyl-1,3-thiazole-5-sulfonyl chloride can be synthesized through the reaction of thiazole derivatives with sulfonyl chloride . The reaction typically involves the use of a base such as potassium hydroxide (KOH) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Chemical Reactions Analysis
4-Methyl-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the sulfonyl chloride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions: Reagents such as hydrochloric acid and bases like KOH are commonly used in these reactions.
Major Products: The reactions typically yield sulfonamide derivatives and other substituted thiazole compounds.
Scientific Research Applications
4-Methyl-1,3-thiazole-5-sulfonyl chloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Methyl-1,3-thiazole-5-sulfonyl chloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to participate in various chemical reactions. Molecular targets and pathways include interactions with enzymes and proteins, leading to modifications in their activity and function .
Comparison with Similar Compounds
4-Methyl-1,3-thiazole-5-sulfonyl chloride can be compared with other sulfonyl chloride derivatives such as:
2-Chloro-4-methylthiazole-5-sulfonyl chloride: Similar in structure but with a chlorine atom at the 2-position.
4-Methylthiazole-5-sulfonyl chloride: Lacks the chlorine atom, making it less reactive in certain conditions.
The uniqueness of this compound lies in its specific reactivity and the presence of both methyl and sulfonyl chloride groups, which provide distinct chemical properties and applications.
Properties
IUPAC Name |
4-methyl-1,3-thiazole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO2S2/c1-3-4(9-2-6-3)10(5,7)8/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTJUYXVSWZCIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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